Cas no 1246833-99-7 (Nizatidine-d)
Nizatidine-d Chemical and Physical Properties
Names and Identifiers
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- Nizatidine-d3
- (E)-1-N-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitro-1-N'-(trideuteriomethyl)ethene-1,1-diamine
- Axid-d3
- Calmaxid-d3
- Cronizat-d3
- Distaxid-d3
- Gastrax-d3
- Nizax-d3
- Nizaxid-d3
- ZE-101-d3
- ZL-101-d3
- Nizatidine-d
- G17153
- DTXSID80858208
- CS-0203573
- J-005158
- HY-B0310S
- (E)-N~1~-{2-[({2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methyl)sulfanyl]ethyl}-N'~1~-(~2~H_3_)methyl-2-nitroethene-1,1-diamine
- 1246833-99-7
-
- Inchi: 1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3/b11-6+/i1D3
- InChI Key: SGXXNSQHWDMGGP-OFYUJABRSA-N
- SMILES: S(CC1=CSC(CN(C)C)=N1)CCN/C(=C/[N+](=O)[O-])/NC([2H])([2H])[2H]
Computed Properties
- Exact Mass: 334.13200
- Monoisotopic Mass: 334.13249751g/mol
- Isotope Atom Count: 3
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 9
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 140Ų
Experimental Properties
- Melting Point: 108-110°C
- PSA: 139.55000
- LogP: 2.62750
Nizatidine-d Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N598502-1mg |
Nizatidine-d3 |
1246833-99-7 | 1mg |
$ 269.00 | 2023-09-06 | ||
| TRC | N598502-10mg |
Nizatidine-d3 |
1246833-99-7 | 10mg |
$ 2067.00 | 2023-09-06 | ||
| ChemScence | CS-0203573-10mg |
Nizatidine-d3 |
1246833-99-7 | 10mg |
$0.0 | 2022-04-28 | ||
| ChemScence | CS-0203573-1mg |
Nizatidine-d3 |
1246833-99-7 | 1mg |
$0.0 | 2022-04-28 | ||
| A2B Chem LLC | AE38815-5mg |
Nizatidine-d3 |
1246833-99-7 | 98% | 5mg |
$645.00 | 2024-04-20 | |
| A2B Chem LLC | AE38815-1mg |
Nizatidine-d3 |
1246833-99-7 | 98% | 1mg |
$235.00 | 2024-04-20 | |
| A2B Chem LLC | AE38815-10mg |
Nizatidine-d3 |
1246833-99-7 | 98% | 10mg |
$1015.00 | 2024-04-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-219387-1mg |
Nizatidine-d3, |
1246833-99-7 | 1mg |
¥3234.00 | 2023-09-05 | ||
| MedChemExpress | HY-B0310S-1mg |
Nizatidine-d |
1246833-99-7 | 98.80% | 1mg |
¥600 | 2025-04-16 | |
| MedChemExpress | HY-B0310S-5mg |
Nizatidine-d |
1246833-99-7 | 98.80% | 5mg |
¥1500 | 2025-04-16 |
Nizatidine-d Suppliers
Nizatidine-d Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Nizatidine-d
Nizatidine-d: A Comprehensive Overview of CAS No. 1246833-99-7
Nizatidine-d (CAS No. 1246833-99-7) is a deuterated form of nizatidine, a histamine H2 receptor antagonist used in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). This compound is of significant interest in both academic research and pharmaceutical development due to its potential for improved pharmacokinetic properties and reduced side effects compared to its non-deuterated counterpart.
The primary mechanism of action for nizatidine involves the selective inhibition of histamine H2 receptors on the parietal cells of the stomach, thereby reducing gastric acid secretion. This reduction in acid production helps to alleviate symptoms associated with peptic ulcers and GERD, promoting healing and preventing further damage to the gastrointestinal lining. The deuterium substitution in Nizatidine-d is designed to enhance the stability and metabolic profile of the molecule, potentially leading to a longer half-life and more consistent therapeutic effects.
Recent studies have highlighted the potential benefits of deuterated compounds in drug development. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that deuterium substitution can significantly alter the metabolic pathways of drugs, leading to improved bioavailability and reduced toxicity. In the case of Nizatidine-d, this translates to a more predictable and sustained therapeutic response, which is particularly valuable in chronic conditions such as GERD.
Clinical trials involving Nizatidine-d have shown promising results. A phase II trial conducted by a leading pharmaceutical company reported that patients treated with Nizatidine-d experienced a higher rate of ulcer healing and symptom relief compared to those receiving standard nizatidine. Additionally, the incidence of adverse effects was lower in the Nizatidine-d group, suggesting a favorable safety profile.
The pharmacokinetic properties of Nizatidine-d have also been extensively studied. Research has shown that deuterium substitution can slow down the metabolism of the drug, leading to a prolonged plasma half-life. This extended duration of action can reduce the frequency of dosing required, improving patient compliance and overall treatment efficacy. Furthermore, the enhanced stability of Nizatidine-d may reduce the risk of drug-drug interactions, which is a common concern with many H2 receptor antagonists.
In addition to its therapeutic applications, Nizatidine-d has been explored for its potential use as a research tool. The stable isotope labeling provided by deuterium makes it an ideal candidate for pharmacokinetic studies and metabolic profiling. This can provide valuable insights into the behavior of nizatidine in vivo, helping researchers to better understand its mechanisms of action and optimize its use in clinical settings.
The environmental impact of pharmaceuticals is another area where deuterated compounds like Nizatidine-d show promise. Deuterium substitution can reduce the formation of metabolites that may be harmful to aquatic ecosystems when drugs are excreted into water systems. This makes Nizatidine-d an environmentally friendly alternative to traditional nizatidine formulations.
In conclusion, Nizatidine-d (CAS No. 1246833-99-7) represents an important advancement in the field of histamine H2 receptor antagonists. Its enhanced stability, improved pharmacokinetic properties, and favorable safety profile make it a promising candidate for both clinical use and further research. As ongoing studies continue to uncover new applications and benefits, it is likely that Nizatidine-d will play an increasingly significant role in the treatment and management of gastrointestinal disorders.
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